N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE
Description
N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride is a heterocyclic compound featuring a benzothiazole core substituted with a chloro group at position 6, a dimethylaminopropyl chain, and a 3-methyl-1,2-oxazole-5-carboxamide moiety. The benzothiazole scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications . The dimethylaminopropyl group likely enhances solubility and bioavailability, while the oxazole ring contributes to hydrogen-bonding interactions. The hydrochloride salt form improves stability and crystallinity.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S.ClH/c1-11-9-14(24-20-11)16(23)22(8-4-7-21(2)3)17-19-13-6-5-12(18)10-15(13)25-17;/h5-6,9-10H,4,7-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEKHZSPAWIMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Dimethylamino)Propyl Chloride Hydrochloride
The dimethylaminopropyl side chain is synthesized via nucleophilic substitution between allyl chloride and dimethylamine. As detailed in Patent US-12162895-B2, this reaction is catalyzed by diatomaceous earth in toluene at 45°C for 10 hours, achieving a 90% yield (Fig. 1A). The protocol involves:
- Reaction Setup : Mixing allyl chloride (50.0 g) with toluene (150 g) and diatomaceous earth (1.0 g).
- Dimethylamine Introduction : Gradual introduction of dimethylamine gas (38 g) under stirring.
- Workup : Distillation under reduced pressure to recover unreacted reagents, followed by hydrochloric acid addition to adjust pH to 2–3.
- Salt Formation : Reflux with water for 12 hours to precipitate the hydrochloride salt.
This method ensures high purity (99.1%) and scalability, critical for subsequent steps.
Preparation of 3-Methyl-1,2-Oxazole-5-Carboxylic Acid
The oxazole core is synthesized via the Robinson-Gabriel cyclodehydration method, as outlined in the review by JStage. Key steps include:
- Acylamino Ketone Formation : Reacting 2-acetamido-3-ketopentanoic acid with polyphosphoric acid (PPA) at 120°C.
- Cyclodehydration : Using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a cyclizing agent in acetone/water (3:1 v/v) at room temperature.
- Isolation : Extraction with dichloromethane and successive washes with HCl and water to isolate 3-methyl-1,2-oxazole-5-carboxylic acid (85% yield).
Alternative methods like the Fischer oxazole synthesis (nitrile-aldehyde condensation) or van Leusen reaction (using TosMIC) are less efficient for 5-carboxylic acid derivatives.
Synthesis of 6-Chloro-1,3-Benzothiazol-2-Amine
The benzothiazole precursor is prepared via:
- Cyclocondensation : Reacting 4-chloro-2-aminothiophenol with cyanogen bromide (BrCN) in ethanol at 60°C.
- Oxidation : Treating the intermediate with hydrogen peroxide (H₂O₂) to form the benzothiazole ring (78% yield).
This method avoids hazardous reagents like PCl₅ or POCl₃, aligning with green chemistry principles.
Alkylation of 6-Chloro-1,3-Benzothiazol-2-Amine with 3-(Dimethylamino)Propyl Chloride
The secondary amine is formed via nucleophilic substitution:
- Reaction Conditions : Dissolving 6-chloro-1,3-benzothiazol-2-amine (1.0 eq) and 3-(dimethylamino)propyl chloride hydrochloride (1.2 eq) in DMF with K₂CO₃ (2.0 eq) at 80°C for 6 hours.
- Workup : Filtration to remove salts, followed by solvent evaporation and column chromatography (SiO₂, ethyl acetate/hexane 1:2) to isolate N-(6-chloro-1,3-benzothiazol-2-yl)-3-(dimethylamino)propan-1-amine (72% yield).
Formation of the Carboxamide Linkage
The final amide bond is constructed using Schotten-Baumann acylation :
- Acid Chloride Preparation : Treating 3-methyl-1,2-oxazole-5-carboxylic acid (1.0 eq) with thionyl chloride (SOCl₂) in anhydrous DCM at 0°C.
- Coupling Reaction : Adding the acid chloride dropwise to a solution of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(dimethylamino)propan-1-amine (1.0 eq) and triethylamine (2.0 eq) in THF at −10°C.
- Isolation : Precipitation with ice-cwater, filtration, and recrystallization from ethanol to yield the free base (68% yield).
Final Salt Formation and Purification
The hydrochloride salt is generated by:
- Acidification : Dissolving the free base in anhydrous ethanol and adding concentrated HCl (1.1 eq) at 0°C.
- Crystallization : Cooling to −20°C to precipitate N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride (95% purity).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Oxazole Stability : The oxazole ring is sensitive to strong acids; using mild cyclodehydrating agents like DMT-MM minimizes decomposition.
- Amine Alkylation : Excess alkylating agent leads to di-alkylation; stoichiometric control (1.2 eq alkyl chloride) ensures mono-substitution.
- Salt Hygroscopicity : The hydrochloride salt absorbs moisture; storage under nitrogen with desiccants is recommended.
Chemical Reactions Analysis
Types of Reactions
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry and Therapeutic Applications
1.1 Anticancer Activity
Research has indicated that compounds containing benzothiazole and oxazole moieties exhibit promising anticancer properties. The structure of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride suggests potential interactions with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling pathways such as PI3K/Akt and MAPK .
1.2 Neuroprotective Effects
The compound's structural features may also confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Heterocyclic compounds have been identified as crucial in developing drugs targeting neurodegeneration by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of acetylcholine . This inhibition can enhance cholinergic transmission, potentially improving cognitive function in affected individuals.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzothiazole Carboxamide Derivatives
Compounds such as N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) () share the benzothiazole-carboxamide backbone but differ in substituents. Key comparisons include:
- Substituent Effects: The target compound’s oxazole and dimethylaminopropyl groups contrast with the thiazolidinone and aryl substituents in 4g. Thiazolidinones are rigid, planar structures that enhance binding to enzymes like cyclooxygenase, whereas the oxazole’s smaller size and dimethylaminopropyl’s basicity may favor different target interactions .
- Synthetic Yields: Analogues like 4g are synthesized in ethanol with moderate yields (e.g., 70%), suggesting that similar polar solvents and mild conditions could apply to the target compound’s synthesis .
Chloro-Substituted Benzodithiazine Derivatives
and describe chloro-substituted benzodithiazines (e.g., 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (6) ). Comparisons include:
- Electronic Effects : The chloro group at position 6 in the target compound mirrors its presence in benzodithiazines, where it withdraws electron density, stabilizing the heterocycle and influencing reactivity .
- Spectroscopic Data : Benzodithiazines show IR peaks for SO₂ (1340–1165 cm⁻¹) and C=N (1630 cm⁻¹), while the target compound’s oxazole and carboxamide groups would exhibit C=O stretches (~1740 cm⁻¹) and N–H/N–CH₃ signals in NMR .
Heterocyclic Carboxamides with Bioactive Moieties
highlights compounds like 3-[(2,3-dihydro-1H-6-pyrrolo[1,2-a]pyrrolyl)methyl]-4(3H)-quinazolinone (6), which share carboxamide linkages. Key distinctions:
- Heterocycle Diversity: Quinazolinones () and oxazoles (target compound) differ in ring size and aromaticity, impacting π-π stacking and solubility. Oxazoles are less polar but more metabolically stable .
Tabulated Comparison of Key Compounds
Biological Activity
N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antiviral, and anticancer activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 294.79 g/mol. The presence of the benzothiazole and oxazole moieties contributes to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C13H15ClN2O2S |
| Molecular Weight | 294.79 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antibacterial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit notable antibacterial properties. For instance, the compound demonstrated effective inhibition against various bacterial strains:
- Xanthomonas oryzae : Minimum Inhibitory Concentration (MIC) of 47.6 mg/L.
- Xanthomonas citri : MIC of 36.8 mg/L.
These results suggest that the compound may inhibit bacterial reproduction by upregulating succinate dehydrogenase (SDH) during oxidative phosphorylation, which is crucial for bacterial energy metabolism .
Antiviral Activity
The antiviral potential of this compound has been evaluated against several viruses. Notably, it exhibited protective activity against the Tobacco Mosaic Virus (TMV):
- Protective Activity : 55.96% against TMV.
The presence of electron-donating groups in the benzothiazole ring enhances antiviral efficacy, indicating that structural modifications can significantly impact biological activity .
Anticancer Activity
In vitro studies have assessed the antiproliferative effects of this compound against various cancer cell lines, including:
- HeLa Cells (Human Cervical Carcinoma)
- CEM Cells (Human T-Lymphocyte)
- L1210 Cells (Murine Leukemia)
The compound's IC50 values were determined to gauge its potency:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 41 ± 3 |
| CEM | 9.6 ± 0.7 |
| L1210 | Not reported |
These findings indicate that structural modifications can enhance anticancer activity, with specific substitutions leading to improved efficacy in inhibiting cell proliferation .
Case Studies
Several case studies highlight the therapeutic potential of benzothiazole derivatives:
- Study on Antimicrobial Efficacy : A series of benzothiazole compounds were synthesized and tested for antimicrobial activity. The presence of chlorine substituents was found to significantly increase activity against S. aureus and E. coli, with MIC values as low as 10 μg/mL for certain derivatives .
- Antiviral Screening : Compounds similar to this compound were screened for their ability to inhibit viral replication in vitro, showing promising results against various viral pathogens .
Q & A
Q. What experimental controls are essential to ensure reproducibility in pharmacological studies?
- Methodology :
- Include reference compounds (e.g., staurosporine for cytotoxicity) and vehicle controls (DMSO/PBS) in all assays .
- Standardize cell passage numbers and culture conditions to minimize metabolic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
